Reactive Blue 5

描述

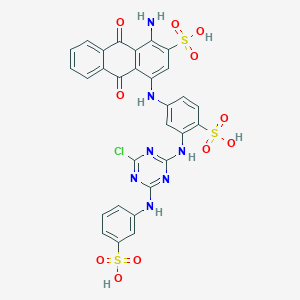

Reactive Blue 5 is a synthetic anthraquinone dye widely used in the textile industry for its vibrant blue color. It is known for its ability to form covalent bonds with textile fibers, ensuring high colorfastness. The chemical formula of this compound is C29H20ClN7O11S3, and it has a molecular weight of 774.16 g/mol .

准备方法

Synthetic Routes and Reaction Conditions: Reactive Blue 5 is synthesized through a series of chemical reactions involving anthraquinone derivativesThe reaction conditions often involve the use of strong acids and bases, high temperatures, and controlled pH levels to ensure the desired chemical transformations .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process includes steps such as sulfonation, chlorination, and coupling reactions. The final product is purified through filtration, crystallization, and drying to obtain the dye in its pure form .

化学反应分析

Oxidation Reactions

RB5 is susceptible to enzymatic and chemical oxidation, primarily mediated by peroxidases and oxidases. Key mechanisms include:

Enzymatic Oxidation

-

Peroxidases : Lignin peroxidase (LiP) and manganese peroxidase (MnP) catalyze the cleavage of RB5’s anthraquinone backbone. LiP oxidizes RB5 via hydroxyl radical (∙OH) generation at pH 3, while MnP utilizes Mn²⁺ as a redox mediator at pH 5 .

-

Dye-Decolorizing Peroxidases (DyPs) : DyP-type peroxidases from Thanatephorus cucumeris decolorize RB5 by targeting its sulfonate groups, forming intermediates such as phthalic acid .

| Enzyme | Function | Optimal pH | Major Products |

|---|---|---|---|

| Lignin Peroxidase | Oxidizes aromatic rings via ∙OH radicals | 3.0 | Smaller aromatic fragments |

| Mn Peroxidase | Uses Mn²⁺ as mediator for H₂O₂ activation | 5.0 | Colorless quinones |

| DyP Peroxidase | Targets sulfonate groups | 4.5–6.0 | Phthalic acid, sulfophenyl derivatives |

Chemical Oxidation

-

Zero-Valent Copper Nanoparticles : Oxidative degradation of RB5 analogs (e.g., Reactive Blue 4) follows second-order kinetics, achieving >90% decolorization in 10 minutes under acidic conditions (pH 3–4) .

Reduction Reactions

RB5 undergoes reductive transformations under anaerobic conditions:

-

Bacterial Reduction : Pseudomonas spp. reduce RB5’s anthraquinone structure via NADH-dependent reductases, yielding leuco-forms (colorless) and simpler metabolites like anthracene derivatives .

-

Chemical Reduction : Sodium dithionite (Na₂S₂O₄) cleaves RB5’s azo linkages, generating sulfanilic acid and aminoanthraquinones .

Substitution Reactions

RB5’s triazine and sulfonate groups participate in nucleophilic substitution:

-

Hydrolysis : Under alkaline conditions (pH 11), RB5’s chlorotriazine groups hydrolyze to hydroxyl derivatives (e.g., RB5-OH), altering its reactivity .

-

Textile Fiber Binding : Covalent bonding with cellulose occurs via nucleophilic attack by hydroxyl groups on RB5’s triazine ring, forming stable ether linkages .

Biodegradation

-

Fungal Systems : Antrodia P5 achieves 95% RB5 decolorization in 24 hours via ligninolytic enzymes. Transcriptomic analysis reveals upregulation of LiP (10.22-fold) and MnP (6.5-fold) genes when supplemented with Fructus Gardeniae extracts .

-

Photocatalysis : TiO₂-based photocatalysts degrade RB5 through hydroxyl radical generation, with pseudo-first-order kinetics () .

Kinetic Models

| Degradation Method | Kinetics Model | Rate Constant () | Activation Energy () |

|---|---|---|---|

| Enzymatic (LiP) | Michaelis-Menten | – | |

| Chemical (nZVC) | Second-order | 42 kJ/mol |

Environmental Implications

-

RB5’s sulfonated aromatic byproducts (e.g., sulfophenyltriazines) persist in wastewater, requiring advanced oxidation processes (AOPs) for mineralization .

-

Combined fungal-enzymatic systems reduce toxicity by 85%, as confirmed by Vibrio fischeri bioluminescence assays .

This synthesis underscores RB5’s complex reactivity, informed by enzymatic specificity, environmental conditions, and advanced degradation technologies. Further research should prioritize scalable bioremediation strategies and real-time monitoring of reaction intermediates.

科学研究应用

Scientific Research Applications

Reactive Blue 5 has diverse applications across several scientific disciplines:

Chemistry

- Model Compound : Used extensively as a model compound for studying dye degradation processes and wastewater treatment methods. Its degradation pathways are often analyzed to develop effective treatment strategies for textile effluents.

Biology

- Staining Techniques : Employed in various staining techniques for visualizing cellular structures and processes. For example, it can be used to stain proteins or nucleic acids in laboratory settings.

- Microbial Degradation Studies : Investigated for its biodegradation by microorganisms, revealing insights into enzymatic pathways involved in the detoxification of azo dyes.

Medicine

- Drug Delivery Systems : Explored for potential applications in drug delivery due to its ability to form stable complexes with various biomolecules.

- Diagnostic Tools : Studied for its utility in diagnostic applications, particularly in imaging techniques.

Industry

- Textile Dyeing : Primarily used in the textile industry for dyeing fabrics due to its high colorfastness and ability to form covalent bonds with fibers.

- Inks and Coatings : Utilized in the production of inks and coatings, enhancing the color quality and durability of these products.

Data Tables

The following tables summarize key findings related to the applications and degradation mechanisms of this compound.

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Model compound for dye degradation | Effective in studying degradation pathways under varying conditions. |

| Biology | Staining agent | Useful for visualizing cellular components; shows effective binding with proteins. |

| Medicine | Drug delivery | Forms stable complexes with biomolecules; potential for targeted delivery systems. |

| Industry | Textile dyeing | High colorfastness; forms strong covalent bonds with fibers, ensuring durability. |

Case Study 1: Microbial Degradation by Aspergillus niger

- A study demonstrated that Aspergillus niger achieved over 80% decolorization of this compound within 24 hours under optimal conditions using laccases and peroxidases as key enzymes.

Case Study 2: Bioremediation Using S. halophilus SSA1575

- This yeast strain showed remarkable capabilities in decolorizing this compound under hypersaline conditions, achieving 100% decolorization at a concentration of 50 mg/L within 18 hours. This highlights its potential for bioremediation in saline industrial effluents containing azo dyes.

Case Study 3: Enzymatic Pathways Involved

The degradation mechanism involves several key enzymes:

| Enzyme | Function |

|---|---|

| Laccase | Oxidizes phenolic compounds in dyes |

| Manganese Peroxidase | Catalyzes breakdown of aromatic structures |

| Dye-decolorizing Peroxidase (DyP) | Specifically targets azo dyes for decolorization |

Environmental Implications

Despite its widespread industrial use, this compound poses significant environmental challenges due to its persistence in wastewater. However, microbial degradation offers a promising solution:

- Bioremediation Potential : Specific microbial strains can effectively reduce dye concentrations in wastewater treatment processes.

- Eco-friendly Strategies : Combining microbial degradation with natural extracts enhances dye removal efficiency while promoting sustainable practices.

作用机制

Reactive Blue 5 can be compared with other anthraquinone dyes such as Reactive Blue 19 and Reactive Blue 4:

Reactive Blue 19: Similar in structure but differs in the reactive groups attached to the anthraquinone core.

Reactive Blue 4: Another anthraquinone dye with different substituents, leading to variations in its reactivity and application.

Uniqueness: this compound is unique due to its specific reactive groups that allow for strong covalent bonding with textile fibers, resulting in excellent colorfastness. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications .

相似化合物的比较

- Reactive Blue 19

- Reactive Blue 4

- Reactive Black 5

- Reactive Red 120

生物活性

Reactive Blue 5 (RB5) is a synthetic anthraquinone dye widely utilized in the textile industry due to its vibrant blue color and excellent dyeing properties. However, its environmental impact raises concerns, leading to extensive research into its biological activity and degradation mechanisms. This article explores the biological effects of RB5, focusing on its biodegradation by various microorganisms, biochemical pathways involved, and implications for environmental remediation.

Overview of this compound

Chemical Structure and Properties

- This compound is classified as an anthraquinone dye, characterized by its complex structure that includes sulfonate groups, enhancing its solubility in water.

- Its molecular formula is C20H12N2Na2O8S2, and it has a molecular weight of 502.43 g/mol.

Applications

- Primarily used in the textile industry for dyeing fabrics.

- Utilized in biological research for staining and as a model compound for studying dye degradation processes.

Biodegradation Mechanisms

The biodegradation of RB5 involves various microorganisms, particularly fungi and bacteria, which utilize enzymatic pathways to decolorize and detoxify the dye.

Microbial Degradation Studies

-

Fungal Degradation

- Studies have shown that filamentous fungi such as Aspergillus species can effectively decolorize RB5. For instance, one study demonstrated that Aspergillus niger achieved over 80% decolorization of RB5 within 24 hours under optimal conditions .

- The enzymes involved include laccases and peroxidases, which catalyze the oxidation of the dye structure.

-

Bacterial Degradation

- Bacteria such as Pseudomonas species have also been identified as effective degraders of RB5. Research indicates that these bacteria can reduce the dye concentration significantly while converting it into less toxic metabolites .

- The metabolic pathways often involve reductive processes leading to the breakdown of the anthraquinone structure into simpler compounds like phthalic acid.

Enzymatic Pathways

The degradation mechanism of RB5 involves several key enzymes:

| Enzyme | Function |

|---|---|

| Laccase | Oxidizes phenolic compounds in dyes |

| Manganese Peroxidase | Catalyzes the breakdown of aromatic structures |

| Dye-decolorizing Peroxidase (DyP) | Specifically targets azo dyes for decolorization |

The concerted action of these enzymes facilitates the transformation of RB5 from a dark blue color to colorless or less colored products through oxidative and hydrolytic reactions .

Case Studies

-

Case Study: S. halophilus SSA1575

- A strain of yeast, S. halophilus SSA1575, demonstrated remarkable capabilities in decolorizing RB5 under hypersaline conditions. It achieved 100% decolorization at a concentration of 50 mg/L within 18 hours .

- The study highlighted the strain's potential for bioremediation in saline industrial effluents containing azo dyes.

-

Case Study: Antrodia sp. P5

- Isolated from herbal extraction residues, this fungal strain showed over 90% decolorization efficiency for various dyes, including RB5, within 12 hours when supplemented with herbal extracts .

- Transcriptomic analysis revealed significant upregulation of peroxidase genes during the biodegradation process, indicating a robust enzymatic response to dye exposure.

Environmental Implications

The biological activity of RB5 poses significant environmental challenges due to its persistence in wastewater. However, microbial degradation offers a promising solution for mitigating its impact:

- Bioremediation Potential : The use of specific microbial strains can effectively reduce dye concentrations in wastewater treatment processes.

- Eco-friendly Strategies : Combining microbial degradation with herbal extracts enhances the efficiency of dye removal while promoting sustainable practices in industrial settings .

属性

IUPAC Name |

1-amino-4-[3-[[4-chloro-6-(3-sulfoanilino)-1,3,5-triazin-2-yl]amino]-4-sulfoanilino]-9,10-dioxoanthracene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H20ClN7O11S3/c30-27-35-28(33-13-4-3-5-15(10-13)49(40,41)42)37-29(36-27)34-18-11-14(8-9-20(18)50(43,44)45)32-19-12-21(51(46,47)48)24(31)23-22(19)25(38)16-6-1-2-7-17(16)26(23)39/h1-12,32H,31H2,(H,40,41,42)(H,43,44,45)(H,46,47,48)(H2,33,34,35,36,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSDSIQGBHACTLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=C(C=C4)S(=O)(=O)O)NC5=NC(=NC(=N5)NC6=CC(=CC=C6)S(=O)(=O)O)Cl)S(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H20ClN7O11S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

23422-12-0 (tri-hydrochloride salt) | |

| Record name | Procion brilliant blue hgr | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016823511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5066118 | |

| Record name | 2-Anthracenesulfonic acid, 1-amino-4-[[3-[[4-chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-4-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

774.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Reactive Blue 5 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21650 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

16823-51-1 | |

| Record name | 1-Amino-4-[[3-[[4-chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-4-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-2-anthracenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16823-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Procion brilliant blue hgr | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016823511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Anthracenesulfonic acid, 1-amino-4-[[3-[[4-chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-4-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Anthracenesulfonic acid, 1-amino-4-[[3-[[4-chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-4-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-amino-4-[[3-[[4-chloro-6-[(3-sulphophenyl)amino]-1,3,5-triazin-2-yl]amino]-4-sulphophenyl]amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.116 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。